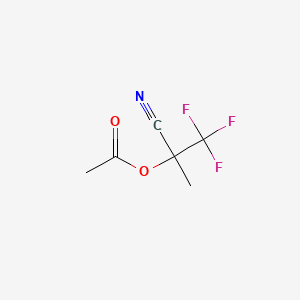

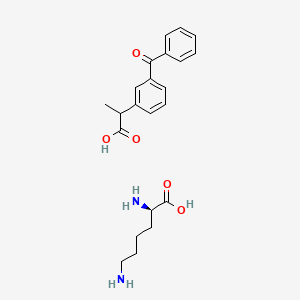

![molecular formula C10H12N4O5 B8062072 9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8062072.png)

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It functions by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, potassium, and water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of piretanide involves several steps, starting from the appropriate aromatic amine. The key steps include:

Nitration: The aromatic amine undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine.

Acylation: The amine is acylated to form the corresponding amide.

Cyclization: The amide undergoes cyclization to form the core structure of piretanide.

Sulfonation: Finally, the compound is sulfonated to introduce the sulfonamide group.

Industrial Production Methods: Industrial production of piretanide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: Piretanide can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of hydroxylated metabolites.

Reduction: The nitro group in the intermediate stages of synthesis can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.

Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.

Major Products:

Oxidation: Hydroxylated metabolites.

Reduction: Amines.

Substitution: Nitro and sulfonamide derivatives.

Applications De Recherche Scientifique

Piretanide has several applications in scientific research:

Chemistry: Used as a model compound to study the mechanisms of diuretic action and the structure-activity relationship of loop diuretics.

Biology: Investigated for its effects on cellular ion transport and its potential protective effects against cellular damage.

Medicine: Studied for its efficacy in treating hypertension and edema, as well as its potential side effects and interactions with other medications.

Industry: Used in the development of new diuretic drugs and in the study of drug delivery systems.

Mécanisme D'action

Piretanide exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions along with water. The molecular targets include the cotransporter proteins, and the pathways involved are related to ion transport and water balance in the kidneys.

Comparaison Avec Des Composés Similaires

Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.

Bumetanide: A more potent loop diuretic with a shorter duration of action.

Torsemide: A loop diuretic with a longer duration of action and better oral bioavailability.

Uniqueness of Piretanide: Piretanide is unique in its specific chemical structure, which provides a balance between potency and duration of action. It is also known for its relatively mild side effect profile compared to other loop diuretics.

Propriétés

IUPAC Name |

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQMRVRMYYASKQ-VTHZCTBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)C2=C(N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-15,17,27,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-2-olate](/img/structure/B8061999.png)

![disodium;(3Z)-3-[[4-(2-carboxylatoethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate;dihydrate](/img/structure/B8062025.png)

![[(2S,4aR,6R,7S,8S,8aR)-7-acetamido-6-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B8062042.png)

![2-(1,3-Benzodioxol-5-yl)-3-[6-(cyclohexylamino)hexyl]-1,3-thiazolidin-4-one](/img/structure/B8062055.png)

![N-[3-(4-methylphenyl)sulfanyl-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B8062062.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,40R,41R,42R,43R,44R,45R,48R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8062077.png)

![3-Methyl-1-[[5-[4-(2-piperidin-1-ylethoxy)phenyl]-2-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl]amino]pyrrole-2,5-dione](/img/structure/B8062083.png)

![calcium;(4Z)-4-[(5-chloro-4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylate](/img/structure/B8062087.png)